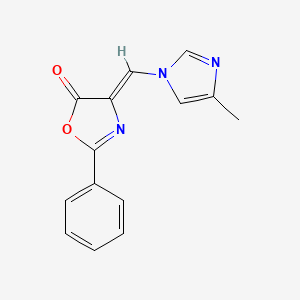

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one

Description

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazol-5(4H)-one core substituted at position 2 with a phenyl group and at position 4 with a (4-methyl-1H-imidazol-1-yl)methylene moiety. The oxazolone ring is a five-membered lactam known for its versatility in organic synthesis and pharmacological applications. This compound is structurally analogous to other oxazol-5(4H)-one derivatives, which are often synthesized via condensation reactions between aromatic aldehydes and hippuric acid derivatives under acidic or thermal conditions .

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

(4Z)-4-[(4-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C14H11N3O2/c1-10-7-17(9-15-10)8-12-14(18)19-13(16-12)11-5-3-2-4-6-11/h2-9H,1H3/b12-8- |

InChI Key |

UHWXAQYEQSHKBD-WQLSENKSSA-N |

Isomeric SMILES |

CC1=CN(C=N1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CN(C=N1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole and oxazole precursors. These precursors are then subjected to condensation reactions under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazol-5(4H)-one derivatives are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one with structurally related analogs:

Stability and Reactivity

- Hydrolysis Sensitivity : Derivatives with electron-withdrawing substituents (e.g., 4-((5-chloro-3-methylpyrazol-4-yl)methylene) analogs) undergo hydrolysis in glacial acetic acid to form acrylic acids, indicating instability under acidic conditions . The methylimidazole variant’s stability in similar conditions remains unexplored.

- Byproduct Formation: Thermal reactions (120°C) of oxazolones with phenolic aldehydes can yield unexpected coumarin derivatives (e.g., compound 3 in ), emphasizing the need for controlled reaction environments.

Structural-Activity Relationships (SAR)

- Aryl Substituents : Electron-deficient groups (e.g., nitro, chloro) enhance bioactivity (antimicrobial, anticancer) but may reduce electrochemical stability.

- Heterocyclic Substituents: Imidazole and quinoline moieties introduce nitrogen atoms that improve solubility and hydrogen-bonding capacity, critical for target binding.

Biological Activity

The compound 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one is a derivative of imidazole and oxazole, which are known for their diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves condensation reactions between appropriate imidazole and oxazole derivatives, often utilizing microwave irradiation for efficiency. For example, the synthesis can be achieved by mixing 4-methyl-1H-imidazole with 2-phenyloxazol-5(4H)-one under controlled conditions to yield the desired product with high purity and yield.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one . For instance, derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | S. aureus | 32 µg/mL |

| 4b | E. coli | 16 µg/mL |

| 4c | B. subtilis | 64 µg/mL |

These findings suggest that modifications to the imidazole ring can enhance antimicrobial efficacy, which is critical for developing new antibiotics in light of rising resistance.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this class of compounds. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The most active compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5l | SISO | 2.38 |

| 5m | RT-112 | 3.77 |

Mechanistic studies suggest that these compounds may activate apoptotic pathways through caspase activation and mitochondrial dysfunction.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Jain et al., various derivatives were synthesized and tested against standard bacterial strains using the cylinder well diffusion method. The results indicated that compounds with specific substitutions on the imidazole ring exhibited enhanced antibacterial activity compared to traditional antibiotics like Norfloxacin .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that compound 5m significantly increased early and late apoptotic cell populations in cervical cancer cells when treated at IC50 concentrations. Flow cytometry analysis indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for therapeutic development .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-((4-Methyl-1H-imidazol-1-yl)methylene)-2-phenyloxazol-5(4H)-one?

A multi-step approach is typically employed, involving:

- Step 1 : Formation of the oxazolone core via condensation of substituted benzoyl chloride with an α-amino acid ester, followed by cyclization under acidic conditions .

- Step 2 : Introduction of the 4-methylimidazole moiety using a Knoevenagel-like condensation. For example, reacting 2-phenyloxazol-5(4H)-one with 4-methylimidazole-1-carbaldehyde in the presence of a catalytic base (e.g., piperidine) to form the methylene bridge .

- Purification : Column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : Key signals include:

- X-ray crystallography : Use SHELXL for structure refinement. The methylene bridge and planar oxazolone/imidazole system should exhibit bond lengths of ~1.35 Å (C=N) and ~1.45 Å (C-C) . ORTEP-3 can visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural characterization?

- Scenario : Splitting of the methylene proton signals due to restricted rotation.

- Solution :

Q. What strategies are effective for analyzing reaction intermediates in the synthesis of this compound?

Q. How can molecular docking studies be designed to explore this compound’s potential bioactivity?

- Protocol :

- Protein preparation : Retrieve a target protein structure (e.g., BACE1 for Alzheimer’s studies) from the PDB. Optimize hydrogen bonding networks using software like AutoDock Tools .

- Ligand preparation : Generate 3D conformers of the compound using Open Babel, ensuring proper tautomerization (e.g., imidazole ring protonation states) .

- Docking : Use AutoDock Vina with a grid box centered on the active site. Validate results by comparing binding poses with known inhibitors (e.g., 9c in ) and analyze ΔG values .

Q. How can crystallographic data inconsistencies (e.g., high R-factors) be addressed during structure refinement?

- Twinning analysis : Use the ROTAX routine in PLATON to detect twinning and apply the Hooft y parameter for correction .

- Anisotropic refinement : In SHELXL, assign anisotropic displacement parameters (ADPs) to non-H atoms and use the SIMU/ISOR commands to restrain ADPs for disordered regions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.